![molecular formula C9H14O4 B148969 Diethyl cis-cyclopropane-1,2-dicarboxylate CAS No. 710-43-0](/img/structure/B148969.png)
Diethyl cis-cyclopropane-1,2-dicarboxylate
Overview
Description
Diethyl cis-cyclopropane-1,2-dicarboxylate is a chemical compound with the CAS Number: 710-43-0 . It has a molecular weight of 186.21 and its IUPAC name is diethyl (1R,2S)-1,2-cyclopropanedicarboxylate . The compound contains a total of 27 atoms; 14 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of Diethyl cis-cyclopropane-1,2-dicarboxylate consists of 27 bonds; 13 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 three-membered ring, and 2 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
Diethyl cis-cyclopropane-1,2-dicarboxylate is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Stereoselective Synthesis
Diethyl cis-cyclopropane-1,2-dicarboxylate plays a crucial role in the stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl/arylcyclopropane-1,2-dicarboxylate . This process involves a one-pot reaction of aromatic and aliphatic aldehydes and dialdehydes with ethyl cyanoacetate and cyanogen bromide . The method is fast, straightforward, and yields excellent results .
Ring-Opening Addition Reactions
This compound participates in ring-opening addition reactions with various nucleophilic reagents . This property makes it a valuable component in a variety of chemical reactions and syntheses.
Antibacterial, Antiviral, and Enzyme Inhibition Activities
The cyclopropyl group, a structural motif in Diethyl cis-cyclopropane-1,2-dicarboxylate, is found in many herbal compounds and displays antibacterial, antiviral, and some enzyme inhibition activities .
Thermochemistry Research
Diethyl cis-cyclopropane-1,2-dicarboxylate is used in thermochemistry research . Its molecular weight, formula, and other properties are studied to understand its behavior under various conditions .
Synthesis of 1,2-Disubstituted Cyclopentadienes
Although not directly mentioned, compounds similar to Diethyl cis-cyclopropane-1,2-dicarboxylate have been used in the synthesis of 1,2-disubstituted cyclopentadienes . This suggests potential applications in this area of research.
Development of New Synthetic Protocols
The compound has been used in the development of new synthetic protocols . These protocols have led to the creation of new compounds and have expanded the possibilities for chemical synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
Diethyl cis-cyclopropane-1,2-dicarboxylate primarily targets O-Acetylserine sulfhydrylase (OASS) . OASS is an enzyme present in bacteria and plants but absent in mammals . It catalyzes the last step of cysteine biosynthesis .
Mode of Action
The compound interacts with OASS enzymes, providing insights into the binding mode of small molecules to these enzymes . The interaction is characterized by a several-fold increase in fluorescence emission of the pyridoxal 50-phosphate (PLP) coenzyme upon binding to either OASS-A or OASS-B .
Biochemical Pathways
The compound affects the reductive sulfate assimilation pathway (RSAP) , which is responsible for cysteine biosynthesis in bacteria and plants . The RSAP starts with the transport of sulfate inside the cell, followed by its reduction to bisulfide. Sulfur is then incorporated into cysteine via the reactions catalyzed by the last two enzymes of RSAP: serine acetyltransferase (SAT) and OASS .
Result of Action
The result of the compound’s action is the inhibition of OASS isoforms at nanomolar concentrations . This inhibition could potentially disrupt cysteine biosynthesis and other ‘moonlighting’ activities exerted by OASS in bacteria .
Action Environment
The compound is typically stored in a dry, room temperature environment . Environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-KNVOCYPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl cis-cyclopropane-1,2-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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